molecular formula C11H14O3 B14427767 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran CAS No. 79623-14-6

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14427767
CAS No.: 79623-14-6
M. Wt: 194.23 g/mol
InChI Key: YXNZWUPLVHBMCC-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans. It is characterized by the presence of two methoxy groups at the 6th and 7th positions of the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and aldehydes, followed by cyclization reactions. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyrans .

Scientific Research Applications

6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxy-3,4-dihydro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

79623-14-6

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

6,7-dimethoxy-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H14O3/c1-12-10-6-8-4-3-5-14-9(8)7-11(10)13-2/h6-7H,3-5H2,1-2H3

InChI Key

YXNZWUPLVHBMCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCO2)OC

Origin of Product

United States

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